molecular formula C12H13NO2 B2486888 8-Ethoxy-2-methylquinolin-4-ol CAS No. 15644-92-5

8-Ethoxy-2-methylquinolin-4-ol

Cat. No.: B2486888
CAS No.: 15644-92-5
M. Wt: 203.241
InChI Key: UMUSNRVQVVDWFV-UHFFFAOYSA-N
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Description

8-Ethoxy-2-methylquinolin-4-ol: is a heterocyclic compound belonging to the quinoline family. Quinoline derivatives are known for their wide range of biological and pharmacological activities. The molecular formula of this compound is C12H13NO2 , and it has a molecular weight of 203.24 g/mol . This compound is characterized by the presence of an ethoxy group at the 8th position, a methyl group at the 2nd position, and a hydroxyl group at the 4th position of the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Ethoxy-2-methylquinolin-4-ol can be achieved through various methods, including:

Industrial Production Methods: Industrial production of quinoline derivatives often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis and green chemistry approaches, such as solvent-free reactions and recyclable catalysts, are also gaining popularity in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 8-Ethoxy-2-methylquinolin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 8-Ethoxy-2-methylquinolin-4-ol involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of nucleic acids and proteins in microbial cells. The compound can also interfere with the function of enzymes involved in critical metabolic pathways .

Comparison with Similar Compounds

Comparison: 8-Ethoxy-2-methylquinolin-4-ol is unique due to the presence of the ethoxy group at the 8th position, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacological properties and reactivity patterns due to the specific positioning of its functional groups .

Properties

IUPAC Name

8-ethoxy-2-methyl-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-3-15-11-6-4-5-9-10(14)7-8(2)13-12(9)11/h4-7H,3H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMUSNRVQVVDWFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1NC(=CC2=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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